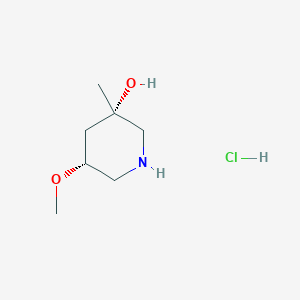

(3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride

Description

“(3S,5R)-5-Methoxy-3-methylpiperidin-3-ol hydrochloride” is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) with distinct stereochemical and functional group modifications. The compound features:

- Stereochemistry: 3S and 5R configurations, critical for enantioselective interactions in biological systems.

- Substituents: A methoxy group (-OCH₃) at position 5, a methyl group (-CH₃) at position 3, and a hydroxyl group (-OH) at position 3, forming a tertiary alcohol.

- Salt form: Hydrochloride salt, enhancing solubility and stability for pharmaceutical applications.

Piperidine derivatives are widely utilized as intermediates in drug synthesis, particularly for central nervous system (CNS) agents, antivirals, and antibiotics.

Properties

Molecular Formula |

C7H16ClNO2 |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

(3S,5R)-5-methoxy-3-methylpiperidin-3-ol;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(9)3-6(10-2)4-8-5-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |

InChI Key |

YLWSLLAMPOBYQR-HHQFNNIRSA-N |

Isomeric SMILES |

C[C@@]1(C[C@H](CNC1)OC)O.Cl |

Canonical SMILES |

CC1(CC(CNC1)OC)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride typically involves several steps starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved using a variety of methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.

Introduction of the Methoxy Group: The methoxy group is introduced through an alkylation reaction. This step often involves the use of methanol and a suitable base to facilitate the substitution reaction.

Methylation: The methyl group is introduced via a methylation reaction, which can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and distillation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Methoxy vs. Oxadiazole Moiety: The 1,2,4-oxadiazole group in introduces aromaticity and hydrogen-bond acceptor capacity, which may improve target affinity in kinase inhibitors or protease binders.

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve aqueous solubility. The hydroxyl and polar substituents (e.g., -OH, -OCH₃) in the target compound and enhance solubility compared to the lipophilic trifluoromethyl group in .

- logP (Partition Coefficient) : Estimated logP values (calculated via fragment-based methods):

Pharmacological Implications

While direct pharmacological data for the target compound is unavailable, structural analogs provide insights:

- Pyrrolidine Derivatives : Compounds like and are often used in antiviral or antibacterial agents due to their rigid, compact structures.

- Piperidine Derivatives : The trifluoromethyl analog may exhibit enhanced metabolic stability in vivo due to fluorine’s resistance to oxidative degradation.

- Stereochemical Sensitivity : The 3S,5R configuration in the target compound and could enable selective interactions with chiral receptors, such as G-protein-coupled receptors (GPCRs) .

Biological Activity

(3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride is a chiral compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a methoxy group at the 5-position and a hydroxyl group at the 3-position. The stereochemistry is defined by the (3S,5R) configuration, which significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃ClN₁O₂ |

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | (3S,5R)-5-methoxypiperidin-3-ol hydrochloride |

| InChI Key | SCURWHOZLNXVPF-NTSWFWBYSA-N |

The biological activity of (3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the methoxy group may interact with hydrophobic regions within these targets. This unique interaction profile is essential for its pharmacological effects.

Pharmacological Effects

Research indicates that (3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride may exhibit various pharmacological effects, including:

- Neuroprotective Properties : Studies suggest that this compound could have neuroprotective effects, potentially aiding in the treatment of neurological disorders.

- Anti-obesity Effects : Similar compounds have shown promise in reducing adiposity and improving metabolic profiles in animal models. For instance, related piperidine derivatives have been evaluated for their ability to modulate metabolic pathways associated with obesity .

Case Studies and Research Findings

- Neuropharmacology : A study focusing on piperidine derivatives found that compounds similar to (3S,5R)-5-methoxy-3-methylpiperidin-3-ol exhibited significant activity in modulating neurotransmitter systems, indicating potential applications in treating conditions like depression and anxiety .

- Metabolic Syndrome : In a comparative study involving various piperidine derivatives, one analog demonstrated significant weight loss and improved glycemic control in high-fat diet-induced obesity models . This suggests that (3S,5R)-5-methoxy-3-methylpiperidin-3-ol may share similar beneficial effects.

Comparative Analysis with Related Compounds

The biological activity of (3S,5R)-5-methoxy-3-methylpiperidin-3-ol can be compared with its stereoisomers to understand how stereochemistry affects pharmacological profiles.

| Compound | Activity Profile |

|---|---|

| (3S,5R)-5-methoxy-3-methylpiperidin-3-ol | Potential neuroprotective and anti-obesity effects |

| (3R,5S)-5-methoxy-3-methylpiperidin-3-ol | Different binding affinities; less studied |

| (3S,5S)-5-methoxy-3-methylpiperidin-3-ol | Potentially different metabolic effects; requires further research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.